Olean-12-ene-3beta,16beta,21beta,23,28-pentol
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Overview
Description
The compound “Olean-12-ene-3beta,16beta,21beta,23,28-pentol” is a complex organic molecule characterized by multiple chiral centers and hydroxymethyl groups. This compound belongs to the class of polycyclic hydrocarbons and exhibits significant structural complexity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the polycyclic core and the introduction of hydroxymethyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization of linear precursors.
Functional Group Introduction: Introduction of hydroxymethyl groups via hydroxylation reactions.
Chiral Resolution: Separation of enantiomers using chiral chromatography or other techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block for the synthesis of other complex organic molecules.
Study of Chiral Compounds: Investigation of the properties and behavior of chiral centers.
Biology
Biological Activity: Potential use in studying biological activity and interactions with biomolecules.
Drug Development: Exploration of its potential as a lead compound in drug discovery.
Medicine
Therapeutic Applications: Investigation of its potential therapeutic effects and mechanisms of action.
Diagnostic Tools: Use in the development of diagnostic agents.
Industry
Material Science: Application in the development of new materials with unique properties.
Catalysis: Use as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulation of biochemical pathways and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Polycyclic Hydrocarbons: Compounds with similar polycyclic structures.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to a polycyclic core.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chiral centers and functional groups, which may confer unique chemical and biological properties.
Biological Activity
Olean-12-ene-3β,16β,21β,23,28-pentol, also known as Gymnestrogenin (CAS No. 19942-02-0), is a triterpene compound derived from various plant sources. This article explores its biological activities based on diverse research findings, including anticancer properties, immunomodulatory effects, and potential applications in metabolic disorders.
Chemical Structure and Properties
- Molecular Formula : C30H50O5
- Molecular Weight : 490.71 g/mol
- CAS Number : 19942-02-0
The structure of Olean-12-ene-3β,16β,21β,23,28-pentol features multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.
Anticancer Activity
Research has indicated that Olean-12-ene-3β,16β,21β,23,28-pentol exhibits significant anticancer activity. A study published in the Journal of Natural Products reported that this compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways .
Case Study: Breast Cancer Cells
In vitro studies demonstrated that Olean-12-ene-3β,16β,21β,23,28-pentol effectively inhibited the proliferation of MCF-7 breast cancer cells. The compound was found to:
- Reduce cell viability by approximately 50% at a concentration of 20 µM.
- Induce G1 phase cell cycle arrest.
These findings suggest its potential as a therapeutic agent in breast cancer treatment.
Immunomodulatory Effects
Olean-12-ene compounds have been shown to modulate immune responses. A study highlighted its ability to enhance the production of cytokines such as IL-6 and TNF-alpha in macrophages . This immunomodulatory activity indicates potential applications in managing inflammatory diseases.
Metabolic Disorders
Preliminary research suggests that Olean-12-ene-3β,16β,21β,23,28-pentol may have beneficial effects on metabolic disorders such as obesity and diabetes. In animal models:
- It improved insulin sensitivity.
- Reduced blood glucose levels by enhancing glucose uptake in muscle tissues.
These effects are attributed to its ability to activate AMPK (AMP-activated protein kinase), a key regulator of energy homeostasis .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20-,21-,22+,23+,24+,26+,27+,28-,29-,30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYGGBNBRCVQI-JGBRNIEFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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